2-Amino-5-(trifluoromethyl)benzenethiol
Overview
Description
2-Amino-5-(trifluoromethyl)benzenethiol is an organosulfur compound with the molecular formula C7H6F3NS It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a thiol group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(trifluoromethyl)benzenethiol typically involves the introduction of the trifluoromethyl group and the thiol group onto an aromatic ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-nitro-5-(trifluoromethyl)benzenethiol, is reduced to the corresponding amino compound. The reaction conditions often involve the use of reducing agents like iron powder or tin chloride in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in precursors can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in substitution reactions, forming derivatives like benzothiazoles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Iron powder or tin chloride in acidic conditions.
Substitution: Halogenated compounds or diazonium salts under basic or acidic conditions.
Major Products Formed
Disulfides: Formed by oxidation of the thiol group.
Benzothiazoles: Formed by cyclization reactions involving the amino and thiol groups.
Scientific Research Applications
2-Amino-5-(trifluoromethyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethyl)benzenethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophenol: Similar structure but lacks the trifluoromethyl group.
2-Amino-4-(trifluoromethyl)benzenethiol: Similar but with the trifluoromethyl group in a different position.
2-Amino-6-(trifluoromethyl)benzenethiol: Another positional isomer.
Uniqueness
2-Amino-5-(trifluoromethyl)benzenethiol is unique due to the specific positioning of the trifluoromethyl group, which can influence its reactivity and interactions with biological targets. The trifluoromethyl group can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)benzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIDBADGAFFUTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86691-07-8 | |
Record name | 2-amino-5-(trifluoromethyl)benzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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